Bromantane

Catalog No.
S616524
CAS No.
87913-26-6
M.F
C16H20BrN
M. Wt
306.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromantane

CAS Number

87913-26-6

Product Name

Bromantane

IUPAC Name

N-(4-bromophenyl)adamantan-2-amine

Molecular Formula

C16H20BrN

Molecular Weight

306.24 g/mol

InChI

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2

InChI Key

LWJALJDRFBXHKX-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br

Synonyms

N-(4-Bromophenyl)tricyclo[3.3.1.13,7]decan-2-amine; Bromantan; N-(2-Adamantyl)-N-(4-bromophenyl)amine;

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br

The exact mass of the compound Bromantane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Adamantane - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromantane (N-(4-bromophenyl)adamantan-2-amine) is a highly lipophilic adamantane derivative and atypical psychostimulant utilized extensively in neuropharmacological research and analytical reference standard applications. Functioning as a synthetic adaptogen (actoprotector), it is characterized by its high solubility in organic solvents such as ethanol (>50 mg/mL) and documented stability at room temperature, making it highly processable for liposomal or lipid-based formulations . Unlike traditional monoamine-releasing agents, its primary procurement value lies in its distinct pharmacological profile—specifically, the non-depleting upregulation of dopamine synthesis—which dictates its selection in specialized behavioral assays, neurochemical modeling, and sports doping analytical panels [1].

Substituting Bromantane with structurally related adamantanes (e.g., amantadine) or classical phenethylamine stimulants (e.g., amphetamine, mesocarb) fundamentally alters experimental outcomes and pharmacological models. While amantadine acts primarily as an NMDA receptor antagonist with modest dopaminergic activity, Bromantane drives a genomic upregulation of tyrosine hydroxylase (TH), increasing de novo dopamine synthesis without subsequent catecholamine depletion [1]. Furthermore, unlike mesocarb or amphetamines, Bromantane does not induce hyper-stimulation, cardiovascular spikes, or withdrawal-induced exhaustion, rendering it non-interchangeable for long-term neuroprotection assays, fatigue-resistance modeling, and non-addictive stimulant research [1].

Genomic Upregulation of Tyrosine Hydroxylase (TH)

Bromantane differentiates itself from classical monoamine reuptake inhibitors by acting at the genomic level. In vivo models demonstrate that a single dose of Bromantane induces a 2.0 to 2.5-fold increase in tyrosine hydroxylase (TH) expression in the hypothalamus within 1.5 to 2 hours post-administration, directly increasing de novo dopamine biosynthesis rather than merely blocking transporter reuptake [1].

Evidence DimensionTyrosine Hydroxylase (TH) Expression
Target Compound Data2.0 to 2.5-fold increase in TH expression
Comparator Or BaselineClassical stimulants (e.g., amphetamines) which primarily block reuptake or induce release without direct genomic TH upregulation
Quantified DifferenceSustained de novo dopamine synthesis vs. synaptic depletion
ConditionsRat hypothalamus assay, 1.5 to 2 hours post-administration

For researchers modeling sustainable dopaminergic enhancement without the confounding variables of receptor downregulation or synaptic depletion, Bromantane provides a differentiated non-exhaustive mechanism.

Extended Pharmacokinetic Profile and Elimination Half-Life

For longitudinal behavioral or neurochemical assays, dosing frequency is a critical variable. Bromantane exhibits an extended elimination half-life of approximately 11.2 hours in human models and 7 hours in rodent models, outlasting the pharmacokinetic duration of many short-acting classical stimulants like amphetamine, which often require repeated dosing to maintain steady-state levels [1].

Evidence DimensionElimination Half-Life
Target Compound Data~11.2 hours (human) / 7 hours (rodent)
Comparator Or BaselineShort-acting classical stimulants (often <6 hours)
Quantified DifferenceProlonged steady-state dopaminergic activity requiring less frequent dosing
ConditionsIn vivo pharmacokinetic tracking

Enables single-daily dosing protocols in prolonged behavioral assays, minimizing handling stress in animal models and ensuring stable neurochemical baselines.

Lipophilicity and Solvent Compatibility for Formulation

Bromantane's adamantane backbone confers high lipophilicity, presenting distinct formulation requirements compared to water-soluble salts of typical stimulants. While practically insoluble in water, it demonstrates high solubility in organic solvents such as ethanol (>50 mg/mL) and DMSO, making it highly compatible with lipid-based delivery systems, emulsions, and liposomal formulations required for crossing the blood-brain barrier in specialized assays .

Evidence DimensionSolvent Solubility
Target Compound Data>50 mg/mL in ethanol; highly lipophilic
Comparator Or BaselineWater-soluble stimulant salts (e.g., amphetamine sulfate) which readily dissolve in aqueous buffers
Quantified DifferenceRequires lipid/organic solvent vehicles rather than standard aqueous buffers
ConditionsStandard room temperature solubility assays

Dictates the selection of excipients and delivery vehicles in preclinical formulation, requiring procurement of appropriate organic solvents or lipid carriers.

Neuropharmacological Modeling of Non-Exhaustive Stimulants

Utilizing Bromantane's established mechanism of TH upregulation to study dopamine synthesis enhancement without the confounding variables of synaptic depletion or withdrawal-induced exhaustion seen with classical stimulants [1].

Development of Lipid-Based CNS Delivery Systems

Leveraging Bromantane's high lipophilicity and ethanol solubility (>50 mg/mL) as a model compound for formulating adamantane-derived neurotherapeutics in emulsions or liposomes .

Analytical Reference Standards for Anti-Doping Panels

Procuring high-purity Bromantane as a critical calibration standard for LC-MS/MS and GC-MS screening protocols, given its status as a WADA-prohibited substance with a distinct pharmacokinetic elimination profile[2].

XLogP3

5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

305.07791 g/mol

Monoisotopic Mass

305.07791 g/mol

Heavy Atom Count

18

UNII

N1ILS53XWK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Adjuvants, Immunologic

Pictograms

Irritant

Irritant

Other CAS

87913-26-6

Wikipedia

Bromantane

Dates

Last modified: 08-15-2023

Explore Compound Types